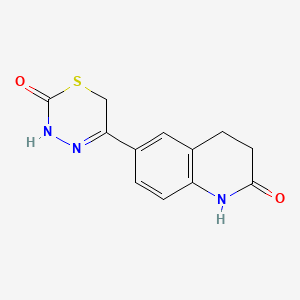

6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone

Vue d'ensemble

Description

Y-20487 est un médicament à petite molécule initialement développé par Mitsubishi Tanabe Pharma Corporation. Il est connu pour son rôle d’inhibiteur des phosphodiestérases 3’,5’-cycliques-AMP, qui sont des enzymes impliquées dans la dégradation de l’adénosine monophosphate cyclique. Ce composé a été étudié principalement pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier l’insuffisance cardiaque .

Méthodes De Préparation

La synthèse de Y-20487 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinolinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinolinone : Le noyau de quinolinone est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction du groupe thiadiazinyle : Le groupe thiadiazinyle est introduit par une réaction avec un dérivé de thiadiazine approprié.

Modifications finales : Les dernières étapes consistent en des modifications visant à obtenir les groupes fonctionnels souhaités et à optimiser l’activité du composé.

Les méthodes de production industrielle de Y-20487 impliqueraient probablement une mise à l’échelle de ces voies de synthèse tout en garantissant la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Ring Contraction Reactions

The 1,3,4-thiadiazine ring undergoes valence isomerization under thermal or acidic conditions, leading to ring contraction with sulfur extrusion. For example:

-

Pyrazole Formation :

Heating at 550°C under vacuum induces contraction of the thiadiazine ring to form pyrazole derivatives. This involves tautomerization to a 4H-species followed by sulfur elimination . -

Thiazole Derivatives :

Reaction with chloroacetic acid in boiling ethanol leads to ring contraction, yielding 2-imino-4-methyl-2,3-dihydro-1,3-thiazoles via hydrolysis and recyclization .

Diels–Alder Cycloadditions

The thiadiazine moiety acts as a dienophile in [4+2] cycloadditions:

-

With N-Phenyldiazamaleimide :

Forms adducts such as 34 (Scheme 2 in ), confirmed via X-ray crystallography and mass spectrometry .

Acid-Catalyzed Rearrangements

Protonation of the N(4)–C(5) bond under acidic conditions triggers hydrolysis and recyclization:

-

Thiadiazine → Thiazoline :

In glacial acetic acid, 6-unsubstituted thiadiazines rearrange to 2-amino-4-alkyl-2,3-dihydro-1,3-thiazoles .

Example :

Reactivity with Electrophiles

The sulfur atom in the thiadiazine ring participates in nucleophilic substitutions:

-

Quaternary Salt Formation :

Reaction with triethyloxonium tetrafluoroborate yields thiadiazinium salts (e.g., 41 ) . -

Desulfuration :

Treatment with methanesulfonyl fluoride replaces sulfur with oxygen, forming oxadiazine derivatives .

Oxidation and Elimination

-

CO2_22 Elimination :

Heating with POCl eliminates CO from the thiadiazin-2-one group, producing 1,2,3-thiadiazoles .

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Strong inhibition | |

| Candida albicans | Effective antifungal activity |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell cycle | |

| Lung Cancer | Induction of apoptosis | |

| Colon Cancer | Anti-proliferative effects |

Agricultural Applications

The compound's antifungal properties extend to agricultural applications where it can be utilized as a biopesticide. Its effectiveness against plant pathogens makes it a candidate for sustainable agricultural practices.

| Pathogen | Crop Affected | Efficacy |

|---|---|---|

| Fusarium spp. | Wheat | High |

| Botrytis cinerea | Grapes | Moderate |

Material Science Applications

In material science, derivatives of this compound are being explored for their potential use in developing new materials with specific electronic or optical properties. The unique structural features allow for modifications that can enhance material performance.

Mécanisme D'action

Y-20487 exerce ses effets en inhibant les phosphodiestérases 3’,5’-cycliques-AMP, ce qui entraîne une accumulation d’adénosine monophosphate cyclique dans les cellules. Cette accumulation active la protéine kinase dépendante de l’adénosine monophosphate cyclique, qui phosphoryle diverses protéines cibles impliquées dans la contraction du muscle cardiaque.

Comparaison Avec Des Composés Similaires

Y-20487 est similaire à d’autres inhibiteurs de la phosphodiestérase, tels que la milrinone et le rolipram. Il possède des propriétés uniques qui le distinguent de ces composés :

D’autres composés similaires comprennent l’isobutylméthylxanthine et le Ro 20-1724, qui inhibent également les phosphodiestérases mais présentent des profils de sélectivité et des structures chimiques différents .

Activité Biologique

The compound 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone is a hybrid molecule that combines the structural features of thiadiazine and quinolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula of the compound is , and it is characterized by a unique combination of a quinolinone core and a thiadiazine moiety. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Quinolinone | Quinolinone Structure |

| Thiadiazine | Thiadiazine Structure |

Inhibition of Cholinesterases and Monoamine Oxidases

Research has demonstrated that compounds similar to This compound exhibit significant inhibitory effects on cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. A study reported that a derivative with similar structural features showed potent inhibition with IC50 values of:

| Enzyme | IC50 (µM) |

|---|---|

| eeAChE | 0.28 |

| hAChE | 0.34 |

| hMAO-B | 2.81 |

| hMAO-A | 0.91 |

These results indicate that the compound's design effectively targets both enzyme classes, which play crucial roles in neurotransmitter regulation and degradation in neurodegenerative conditions .

Blood-Brain Barrier Penetration

An essential characteristic for drugs targeting neurological disorders is the ability to cross the blood-brain barrier (BBB). The aforementioned study confirmed that the promising candidate derived from this compound could penetrate the BBB effectively while maintaining low cytotoxicity in neuronal cell lines (PC12 and HT-22) at concentrations below 12.5 µM .

Cytotoxicity and Acute Toxicity Studies

Toxicological evaluations revealed that the compound exhibited no acute toxicity in vivo, even at high doses (2500 mg/kg) administered orally. This finding is crucial for its potential therapeutic application as it suggests a favorable safety profile .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis and Evaluation : A series of hybrid compounds were synthesized by fusing pharmacophoric features from quinolinones and dithiocarbamates. These compounds showed varied biological activities, with some displaying significant inhibitory action against ChEs and MAOs .

- Antimicrobial Activity : Other derivatives demonstrated promising antimicrobial activities against various pathogens, indicating a broader spectrum of biological applications beyond neurodegenerative diseases .

- Antioxidant Properties : Some studies have also highlighted the antioxidant potential of related compounds, suggesting mechanisms that could protect neuronal cells from oxidative stress .

Propriétés

IUPAC Name |

5-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPSCFGHRUEFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146170 | |

| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103969-58-0 | |

| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103969580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.